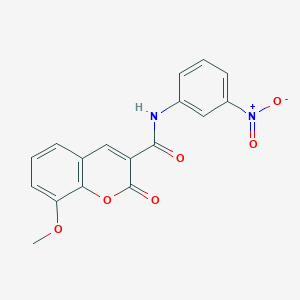
8-methoxy-N-(3-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-methoxy-N-(3-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C17H12N2O6 and its molecular weight is 340.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 340.06953611 g/mol and the complexity rating of the compound is 584. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis of chromene derivatives, including 8-methoxy-N-(3-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide, has been a subject of extensive research due to their significant biological activities. A novel synthesis approach for chromene derivatives has been developed, offering pathways to various analogues with potential antitumor and other biological activities. For instance, Yin et al. (2013) developed an efficient synthesis for chiral enantiomers of 8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene, highlighting its importance as a potent inhibitor of phosphoinositide 3-kinase (PI3K) and its effects on tumor cell lines (Yin et al., 2013). Similarly, the synthesis and identification of novel derivatives with enhanced antiproliferative activities against tumor cell lines were reported, demonstrating the importance of structural modifications in enhancing biological activity (Yin et al., 2013).
Antibacterial Activity
The antibacterial activity of chromene derivatives has also been explored. Behrami and Dobroshi (2019) reported on the synthesis and antibacterial activity of new derivatives of 4-hydroxy-chromen-2-one, indicating their potential as high-level bacteriostatic and bactericidal agents (Behrami & Dobroshi, 2019).
Antitumor Activity
The antitumor activity of chromene derivatives is another critical area of research. The compound 6-bromo-8-ethoxy-3-nitro-2H-chromene, for example, has shown potent antiproliferative activities against a panel of tumor cell lines, suggesting its potential as an antitumor agent. This compound displayed more potent effects in blocking AKT phosphorylation and inducing cancer cell apoptosis, as well as anti-angiogenesis activity, compared to its parent compound (Yin et al., 2013).
Catalysis and Synthetic Applications
The utility of chromene derivatives extends to catalysis and the synthesis of other complex molecules. For instance, the polystyrene-supported TBD catalysts were utilized in the Michael addition for synthesizing Warfarin and its analogues, demonstrating the versatility of chromene derivatives in synthetic chemistry applications (Alonzi et al., 2014).
Fluorescent Probes and Chemosensors
Chromene derivatives have been developed as fluorescent probes for selective detection of metal ions, highlighting their application in analytical chemistry. For example, a nitro-3-carboxamide coumarin derivative was proposed as a novel fluorescent chemosensor for Cu(2+), demonstrating the role of chromene derivatives in the development of selective and sensitive detection methods for metal ions (Bekhradnia et al., 2016).
Propriétés
IUPAC Name |
8-methoxy-N-(3-nitrophenyl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O6/c1-24-14-7-2-4-10-8-13(17(21)25-15(10)14)16(20)18-11-5-3-6-12(9-11)19(22)23/h2-9H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMUZUAWYSRIRSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

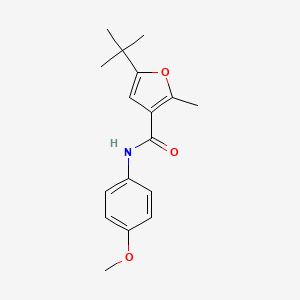
![(5Z)-5-[4-(methylsulfanyl)benzylidene]-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B5556034.png)
![3,5-dihydroxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide](/img/structure/B5556044.png)
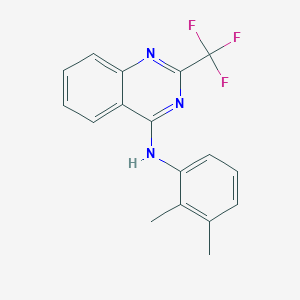
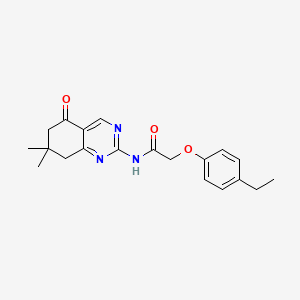

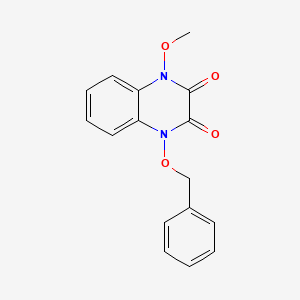
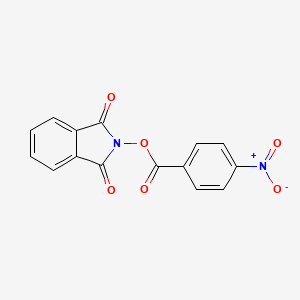

![4-[(2,6-dichlorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5556110.png)
![methyl 3-{[(2-ethylphenoxy)acetyl]amino}benzoate](/img/structure/B5556115.png)
![4-[(3,5-dimethylisoxazol-4-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5556124.png)
![(4Z)-4-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-(FURAN-2-YL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE](/img/structure/B5556130.png)
